2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,5-dimethylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-22-8-7-13-15(10-22)25-19(16(13)17(20)23)21-18(24)14-9-11(2)5-6-12(14)3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTJNONKDLNQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyridine Core: The synthesis begins with the construction of the thienopyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Amidation Reaction: The next step involves the introduction of the benzamido group. This is typically done by reacting the thienopyridine core with 2,5-dimethylbenzoyl chloride in the presence of a base like triethylamine.
Ethylation: The ethyl group is introduced via an alkylation reaction, using ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzamido moiety, potentially converting it to an amine.
Substitution: The aromatic ring in the benzamido group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiplatelet agent, which could be useful in preventing blood clots.
Cancer Research: Its structure suggests potential anticancer properties, making it a candidate for further investigation in oncology.
Antimicrobial Studies: The compound’s thienopyridine core is known for antimicrobial activity, which could be harnessed in developing new antibiotics.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various biological pathways.
Mechanism of Action
The exact mechanism of action of 2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide depends on its specific application:
Antiplatelet Activity: It may inhibit platelet aggregation by blocking the P2Y12 receptor on platelets, similar to other thienopyridines like clopidogrel.
Anticancer Activity: It could interfere with cell division by targeting tubulin or other proteins involved in the mitotic process.
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides, where variations in substituents significantly influence biological activity, physicochemical properties, and synthetic routes. Below is a detailed comparison with structurally related analogs:
Physicochemical Properties
- Lipophilicity : The 6-ethyl group in the target compound increases logP compared to 6-isopropyl (bulkier) or 6-tosyl (polar) analogs, favoring better membrane permeability .
- Solubility: Tosyl and cyano substituents improve aqueous solubility but may reduce bioavailability due to increased polarity .
- Metabolic Stability : Methyl and ethyl groups (e.g., 2,5-dimethylbenzamido) are metabolically stable compared to ester derivatives (e.g., ethyl carboxylates), which are prone to hydrolysis .
Biological Activity
2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 288.40 g/mol
- Structure : The compound consists of a thieno[2,3-c]pyridine core with a dimethylbenzamide and ethyl substitution.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-c]pyridine possess significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.
- Modulation of Gene Expression : It has been observed to influence the expression of genes related to apoptosis and cell survival.
- Interaction with Receptors : Potential interaction with neurotransmitter receptors suggests a role in modulating neural activity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Assess anticancer potential | Induced apoptosis in breast cancer cells via caspase activation. |
| Study 3 | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The synthesis of thieno-pyridine derivatives often involves multi-step reactions with precise control of solvents, catalysts, and temperature. For example, refluxing a mixture of intermediates in acetic anhydride/acetic acid with sodium acetate as a catalyst can yield derivatives with ~68% efficiency, as demonstrated in analogous syntheses of tetrahydrothieno-pyridine carboxamides . Key parameters include:
- Catalyst choice : Fused sodium acetate enhances cyclization.
- Solvent system : Acetic anhydride promotes acetylation while maintaining reaction homogeneity.
- Reaction time : Extended reflux (2–12 hours) improves yield but risks decomposition.
Q. Table 1: Synthetic Optimization Data from Analogous Compounds
| Compound Type | Yield (%) | Key Conditions | Spectral Validation (IR/NMR/MS) |
|---|---|---|---|
| Thiazolo-pyrimidine [11a] | 68 | Acetic anhydride, 2h reflux | IR: 3436 cm⁻¹ (NH), NMR: δ 2.24 (CH₃) |
| Pyrimido-quinazoline [12] | 57 | Sodium ethoxide, 12h reflux | IR: 2220 cm⁻¹ (CN), MS: m/z 318 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, CN at ~2220 cm⁻¹) .
- NMR : Resolves substituent effects on the thieno-pyridine core (e.g., methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
Contradiction Resolution : If NMR signals overlap, use DEPT or 2D-COSY to clarify assignments. For inconsistent MS data, verify ionization efficiency (e.g., MALDI-TOF vs. ESI) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, related tetrahydrothieno-pyridines are classified as laboratory chemicals requiring standard precautions:
- Use fume hoods to avoid inhalation of fine powders.
- Wear nitrile gloves and eye protection due to potential irritancy .
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict reactivity and optimize synthesis?
Adopt the ICReDD framework, which combines quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to prioritize reaction pathways . For example:
- Reaction Path Search : Use Gaussian or ORCA to model the activation energy of amide bond formation.
- Feedback Loops : Cross-validate computational predictions with experimental yields (e.g., optimizing solvent polarity to match simulated solvation effects) .
Q. What strategies resolve contradictions between theoretical predictions and empirical data regarding biological activity?
- Iterative Screening : Test computational docking results (e.g., AutoDock Vina) against in vitro assays (e.g., enzyme inhibition). If IC₅₀ values diverge, re-evaluate force field parameters or ligand protonation states .
- Data-Driven Modeling : Apply machine learning to correlate structural descriptors (e.g., LogP, H-bond donors) with bioactivity, adjusting synthetic priorities for derivatives with mismatched predictions .
Q. How do structural modifications to the thieno[2,3-c]pyridine core influence physicochemical properties and target interactions?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., CN) : Increase metabolic stability but reduce solubility.
- Alkyl Chains (e.g., Ethyl) : Enhance lipophilicity, potentially improving blood-brain barrier penetration .
- Biological Target Engagement : Modify the benzamido group to alter hydrogen-bonding patterns with enzymes (e.g., kinase ATP-binding pockets). Validate via X-ray crystallography or STD-NMR .
Methodological Guidelines
- Experimental Design : Prioritize DOE (Design of Experiments) to systematically vary parameters like temperature, solvent, and catalyst loading .
- Data Validation : Use triplicate runs for reproducibility and apply statistical tools (e.g., ANOVA) to identify significant variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
